molecular formula C15H20N2 B14157285 2-Methyl-3-(1-piperidinylmethyl)-1h-indole CAS No. 4071-15-2

2-Methyl-3-(1-piperidinylmethyl)-1h-indole

Cat. No.: B14157285
CAS No.: 4071-15-2
M. Wt: 228.33 g/mol
InChI Key: WLTYXHKAKNGEJA-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-piperidinylmethyl)-1h-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a piperidine ring attached to the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-piperidinylmethyl)-1h-indole typically involves the reaction of 2-methylindole with piperidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where formaldehyde is used as a reagent to facilitate the formation of the piperidinylmethyl group on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-piperidinylmethyl)-1h-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can participate in substitution reactions where functional groups on the indole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce halogenated indoles.

Scientific Research Applications

2-Methyl-3-(1-piperidinylmethyl)-1h-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-piperidinylmethyl)-1h-indole involves its interaction with specific molecular targets in biological systems. The piperidine ring can enhance its binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(1-piperidinylmethyl)-1h-indole is unique due to its specific structural features, such as the combination of the indole core with a piperidine ring. This structural arrangement can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

4071-15-2

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

2-methyl-3-(piperidin-1-ylmethyl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-12-14(11-17-9-5-2-6-10-17)13-7-3-4-8-15(13)16-12/h3-4,7-8,16H,2,5-6,9-11H2,1H3

InChI Key

WLTYXHKAKNGEJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN3CCCCC3

Origin of Product

United States

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